molecular formula C17H10F3NO2S2 B2831337 (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one CAS No. 854002-51-0

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one

Cat. No.: B2831337
CAS No.: 854002-51-0
M. Wt: 381.39
InChI Key: AVPQLOMHHAJCAQ-NTOUICHMSA-N
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Description

(Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring, a trifluoromethyl group, and a thiazolidinone core makes this compound particularly interesting for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable amine with a carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds generally involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds or the thioxo group, resulting in the formation of thiazolidines or other reduced derivatives.

    Substitution: The furan ring and the trifluoromethyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiazolidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

    Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Furan Derivatives: Compounds containing furan rings with various biological activities.

    Trifluoromethylated Compounds: Known for their stability and bioactivity.

Uniqueness

The uniqueness of (Z)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-one lies in its combination of a thiazolidinone core, a furan ring, and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2S2/c18-17(19,20)11-4-1-5-12(10-11)21-15(22)14(25-16(21)24)8-2-6-13-7-3-9-23-13/h1-10H/b6-2+,14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPQLOMHHAJCAQ-NTOUICHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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